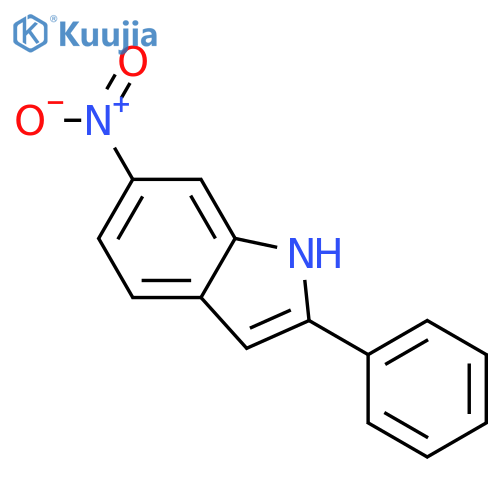Cas no 500992-30-3 (1H-Indole, 6-nitro-2-phenyl-)

1H-Indole, 6-nitro-2-phenyl- structure
商品名:1H-Indole, 6-nitro-2-phenyl-
1H-Indole, 6-nitro-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 6-nitro-2-phenyl-
- 6-nitro-2-phenyl-1H-indole
- DTXSID30609661
- DB-087243
- SR-03000001318-1
- SR-03000001318
- 500992-30-3
- SCHEMBL2244487
- KOKFKNWGEUIDRP-UHFFFAOYSA-N
-
- MDL: MFCD18450073
- インチ: InChI=1S/C14H10N2O2/c17-16(18)12-7-6-11-8-13(15-14(11)9-12)10-4-2-1-3-5-10/h1-9,15H
- InChIKey: KOKFKNWGEUIDRP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)[N+](=O)[O-])N2
計算された属性
- せいみつぶんしりょう: 238.0743
- どういたいしつりょう: 238.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 61.6Ų
じっけんとくせい
- PSA: 58.93
1H-Indole, 6-nitro-2-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238185-1g |
6-Nitro-2-phenyl-1H-indole |
500992-30-3 | 95% | 1g |
$549 | 2024-07-16 | |
| Chemenu | CM238185-1g |
6-Nitro-2-phenyl-1H-indole |
500992-30-3 | 95% | 1g |
$519 | 2021-08-04 | |
| Alichem | A199011025-1g |
6-Nitro-2-phenyl-1H-indole |
500992-30-3 | 95% | 1g |
$602.55 | 2023-09-01 |
1H-Indole, 6-nitro-2-phenyl- 関連文献
-
1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
500992-30-3 (1H-Indole, 6-nitro-2-phenyl-) 関連製品
- 7746-36-3(4-Nitro-2-phenyl-1H-indole)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
